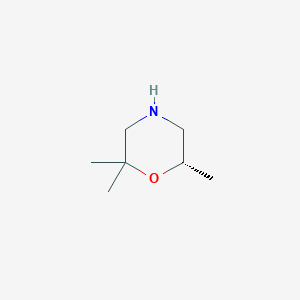

(S)-2,2,6-Trimethylmorpholine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(6S)-2,2,6-trimethylmorpholine |

InChI |

InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

OQUWOWHKASMPNF-LURJTMIESA-N |

Isomeric SMILES |

C[C@H]1CNCC(O1)(C)C |

Canonical SMILES |

CC1CNCC(O1)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2,2,6-Trimethylmorpholine

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive isostere for other saturated heterocyles like piperidine.[1] The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] (S)-2,2,6-Trimethylmorpholine, a chiral derivative, represents a valuable building block for the synthesis of complex bioactive molecules, where the stereochemistry at the C6 position can be critical for target engagement. This guide provides a comprehensive overview of a robust synthetic strategy for (S)-2,2,6-trimethylmorpholine, rooted in the principles of chiral pool synthesis, and details the analytical methodologies required for its thorough characterization.

Part 1: Enantioselective Synthesis of (S)-2,2,6-Trimethylmorpholine

Strategic Approach: A Chiral Pool-Based Synthesis

The synthesis of enantiomerically pure compounds can be broadly approached through asymmetric synthesis, chiral resolution, or by utilizing readily available chiral starting materials, a strategy known as chiral pool synthesis.[3] For the preparation of (S)-2,2,6-trimethylmorpholine, a chiral pool approach commencing from the commercially available and enantiopure (S)-alaninol ((S)-2-aminopropan-1-ol) is a highly efficient and logical strategy. This approach leverages the inherent stereochemistry of the starting material to directly install the desired (S)-configuration at the C6 position of the target morpholine ring.

The proposed synthetic pathway involves two key transformations:

-

Formation of an Oxazolidine Intermediate: The initial step involves the protection of the amino alcohol functionality of (S)-alaninol and the simultaneous introduction of the gem-dimethyl group required for the C2 position of the morpholine ring. This is elegantly achieved through the acid-catalyzed reaction of (S)-alaninol with an acetone equivalent, such as 2,2-dimethoxypropane. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently trapped by the hydroxyl group to form a stable five-membered oxazolidine ring.

-

Intramolecular Cyclization to the Morpholine Ring: The second stage involves the cleavage of the oxazolidine ring followed by an intramolecular cyclization to construct the six-membered morpholine heterocycle. This transformation can be promoted by treatment with a strong acid, which protonates the oxazolidine oxygen, facilitating ring opening to reveal a carbocation that is then trapped by the primary amine. An alternative approach involves N-alkylation of the oxazolidine with a suitable electrophile containing a leaving group, followed by base-mediated intramolecular cyclization. For the purpose of this guide, we will focus on the acid-catalyzed rearrangement and cyclization.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-2,2,6-trimethylmorpholine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-4-(1-hydroxypropan-2-yl)-2,2-dimethyl-oxazolidine

-

Rationale: This step utilizes an acid catalyst to promote the condensation of (S)-alaninol with 2,2-dimethoxypropane, forming the key oxazolidine intermediate. 2,2-Dimethoxypropane serves as both a reactant and a water scavenger, driving the equilibrium towards product formation.

-

Procedure:

-

To a stirred solution of (S)-alaninol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alaninol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethoxypropane (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude oxazolidine intermediate, which can often be used in the next step without further purification.

-

Step 2: Synthesis of (S)-2,2,6-Trimethylmorpholine

-

Rationale: Concentrated sulfuric acid acts as a strong dehydrating agent and catalyst to facilitate the ring-opening of the oxazolidine and the subsequent intramolecular cyclization to form the thermodynamically stable six-membered morpholine ring.

-

Procedure:

-

Carefully add the crude oxazolidine intermediate from Step 1 dropwise to concentrated sulfuric acid (5.0 eq) at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath and slowly neutralize by the dropwise addition of a 50% aqueous solution of sodium hydroxide until the pH is >12. Caution: This is a highly exothermic process.

-

Extract the aqueous layer with diethyl ether or DCM (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield (S)-2,2,6-trimethylmorpholine as a colorless oil.

-

Part 2: Comprehensive Characterization

A rigorous characterization of the synthesized (S)-2,2,6-trimethylmorpholine is essential to confirm its identity, purity, and stereochemical integrity. The following analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-2,2,6-trimethylmorpholine, both ¹H and ¹³C NMR are required.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

A doublet for the C6-methyl group.

-

Two singlets for the non-equivalent gem-dimethyl groups at C2.

-

A multiplet for the C6-proton.

-

Complex multiplets for the methylene protons at C3 and C5.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environment. Expected signals include:

-

Three distinct signals for the methyl carbons.

-

Signals for the methylene carbons at C3 and C5.

-

A signal for the methine carbon at C6.

-

A signal for the quaternary carbon at C2.

-

Table 1: Predicted NMR Data for (S)-2,2,6-Trimethylmorpholine (in CDCl₃)

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C2-(CH₃)₂ | ~1.1 - 1.3 (two singlets) | ~25 - 30 (two signals) |

| C6-CH₃ | ~1.0 - 1.2 (doublet) | ~18 - 22 |

| C3-H₂ | ~2.5 - 2.9 (multiplet) | ~45 - 50 |

| C5-H₂ | ~3.5 - 3.9 (multiplet) | ~65 - 70 |

| C6-H | ~3.0 - 3.4 (multiplet) | ~50 - 55 |

| C2 | - | ~70 - 75 |

| N-H | Variable (broad singlet) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. For (S)-2,2,6-trimethylmorpholine (C₇H₁₅NO), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 129.20.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the synthesized (S)-2,2,6-trimethylmorpholine, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

-

Methodology:

-

A racemic standard of 2,2,6-trimethylmorpholine would first be synthesized or purchased to establish the retention times of both the (R) and (S) enantiomers.

-

The synthesized (S)-enantiomer is then injected onto the chiral column under the same conditions.

-

The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. A successful enantioselective synthesis should yield a chromatogram with a single major peak corresponding to the (S)-enantiomer.

-

Optical Rotation

As a chiral molecule, (S)-2,2,6-trimethylmorpholine will rotate the plane of plane-polarized light. The specific rotation, [α]ᴅ, is a characteristic physical property. The measurement of the optical rotation provides confirmation of the chiral nature of the product and, when compared to a literature value (if available), can indicate the enantiomeric purity. The sign of the rotation (+ or -) is a key identifier of the specific enantiomer.

Visualizing the Molecular Structure

Caption: 2D representation of (S)-2,2,6-trimethylmorpholine.

Conclusion

This guide has outlined a logical and robust synthetic strategy for the preparation of (S)-2,2,6-trimethylmorpholine from a readily available chiral precursor. The detailed experimental protocol, coupled with a comprehensive characterization plan, provides a solid framework for researchers and drug development professionals to access this valuable chiral building block. The principles of stereochemical control and rigorous analytical validation are paramount in the synthesis of such compounds, ensuring their suitability for downstream applications in the development of novel therapeutics.

References

- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

- US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. [Link]

-

A short Chiral Pool Synthesis. (2022). Insights in Advanced Organic Chemistry 26. YouTube. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813. [Link]

-

Brenna, E., Gatti, F. G., & Sacchetti, A. (2013). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 18(12), 14735-14748. [Link]

-

Freedman, T. B., Nafie, L. A., & Z-C. (2007). Characterization of intensity-dependent optical rotation phenomena in chiral molecules in solution. The Journal of Chemical Physics, 126(23), 234506. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). Journal of Medicinal Chemistry, 62(19), 8711-8725. [Link]

-

(S)-2,2,6-trimethylmorpholine. PubChem. [Link]

-

Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (2010). Justia Patents. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(4), 1953-1963. [Link]

-

Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. (2021). Molecules, 26(4), 932. [Link]

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (2018). Organic Syntheses, 95, 357-376. [Link]

-

Various approaches for synthesis of morpholine. (n.d.). ResearchGate. [Link]

Sources

- 1. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of intensity-dependent optical rotation phenomena in chiral molecules in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Architectures: A Technical Guide to Substituted Morpholine Derivatives

Executive Summary The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, offering a unique balance of lipophilicity, solubility, and metabolic stability.[1][2] However, the biological activity of substituted morpholines is intrinsically linked to their stereochemistry. This guide provides a technical deep-dive into the enantioselective synthesis, resolution, and pharmacological validation of chiral morpholine derivatives. It is designed for synthetic chemists and drug developers seeking to transition from racemic exploration to precision enantiopure lead optimization.

Part 1: The Chiral Imperative in Morpholine Scaffolds

In drug discovery, the morpholine ring often serves as a " solubilizing tether," but in chiral derivatives, it acts as a rigid scaffold that orients pharmacophores in 3D space. The distinction between enantiomers is not merely academic; it dictates the therapeutic window.

Case Study: The Reboxetine Paradigm

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), exemplifies the critical nature of morpholine chirality.[3]

-

The Eutomer: (S,S)-Reboxetine exhibits significantly higher potency for the norepinephrine transporter (NET) compared to its antipode.[4][5]

-

The Distomer: (R,R)-Reboxetine is less potent but contributes to the plasma concentration without proportional therapeutic benefit, potentially complicating the side-effect profile.[5]

-

Mechanism: The chiral centers at the 2- and alpha-positions lock the morpholine ring into a specific chair conformation, maximizing hydrophobic interactions within the NET binding pocket while positioning the ethoxy-phenoxy group for optimal hydrogen bonding.

Key Takeaway: For 2- and 3-substituted morpholines, racemic synthesis risks masking the efficacy of the eutomer or introducing off-target toxicity from the distomer.

Part 2: Synthetic Methodologies for Enantioenriched Morpholines[3]

Achieving high enantiomeric excess (ee) in morpholine synthesis requires selecting the right strategy based on the substitution pattern.

Asymmetric Hydrogenation of Dehydromorpholines

This is the premier method for generating 2-substituted morpholines with high enantiopurity (>99% ee).[3]

-

Mechanism: Rhodium-catalyzed hydrogenation of cyclic enol ethers (dehydromorpholines).

-

Catalyst System: The use of bisphosphine ligands with large bite angles (e.g., SKP-Phos) is critical. The large bite angle creates a chiral pocket that rigidly enforces the facial selectivity of hydride insertion.

-

Substrate Scope: Highly effective for aryl and alkyl substituents at the C2 position.

Organocatalytic Functionalization

For 2,2-disubstituted morpholines (quaternary centers), metal-free organocatalysis offers a robust alternative.

-

Approach: Halocyclization of alkenols using Cinchona alkaloid-derived catalysts (e.g., (DHQD)2PHAL).

-

Advantage: Avoids trace metal contamination, crucial for late-stage pharmaceutical intermediates.

Chiral Pool Synthesis

Utilizing naturally occurring chiral amino alcohols (e.g., from amino acids) allows for the construction of 3-substituted morpholines.

-

Limitation: Restricted by the availability of the starting chiral pool.

-

Optimization: Recent protocols utilize ethylene sulfate for selective monoalkylation, preventing over-alkylation side reactions common in traditional cyclizations.

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target morpholine substitution pattern.

Part 3: Detailed Experimental Protocol

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-Dehydromorpholine

This protocol describes the synthesis of (R)-2-phenylmorpholine, a core scaffold for various CNS-active agents.

Objective: Synthesis of (R)-2-phenylmorpholine with >99% ee. Prerequisites: Schlenk line technique, High-Pressure Hydrogenation reactor.

1. Reagents and Materials

-

Substrate: 2-phenyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine precursor).

-

Metal Precursor: [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

-

Chiral Ligand: (R,R,R)-SKP-Phos (Bisphosphine ligand).

-

Solvent: Dichloromethane (DCM), anhydrous and degassed.

-

Hydrogen Source: H₂ gas (UHP grade).

2. Catalyst Preparation (In Situ)

-

In a glovebox (N₂ atmosphere), weigh [Rh(cod)₂]BF₄ (1.0 mol%) and (R,R,R)-SKP-Phos (1.1 mol%) into a dried Schlenk tube.

-

Add anhydrous DCM (2.0 mL) and stir at room temperature for 30 minutes. The solution should turn a deep orange/red, indicating complex formation.

-

Expert Insight: The slight excess of ligand ensures complete coordination of the Rh center, preventing the formation of achiral active species that would erode ee.

-

3. Hydrogenation Reaction[3][6][7][8]

-

Dissolve the substrate (1.0 mmol) in anhydrous DCM (3.0 mL) in a separate vial.

-

Transfer the substrate solution to the catalyst mixture via syringe filter (to remove any potential dust/particulates that could act as heterogeneous nucleation sites).

-

Transfer the mixture to a stainless steel autoclave.

-

Purge the autoclave with H₂ (3 cycles at 10 atm).

-

Pressurize to 50 atm H₂ and stir vigorously at room temperature for 20 hours.

-

Critical Control Point: Stirring rate must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.

-

4. Work-up and Analysis

-

Carefully vent the hydrogen gas (fume hood).

-

Concentrate the solvent under reduced pressure.

-

Purification: Pass through a short pad of silica gel (eluent: EtOAc/Hexane) to remove the catalyst.

-

Ee Determination: Analyze via HPLC using a Chiralcel OD-H column (Hexane/iPrOH 90:10, 1.0 mL/min, 254 nm).

-

Validation: Compare against a racemic standard prepared by reduction with NaBH₄.

-

Part 4: Comparative Data Analysis

The following table contrasts the efficacy of different synthetic routes for generating chiral morpholines.

| Methodology | Target Substitution | Catalyst Class | Typical Yield | Typical ee% | Key Advantage |

| Rh-Hydrogenation | C2-Aryl/Alkyl | Rh-Bisphosphine | 95-99% | >99% | Atom economy; Low catalyst loading [1, 5] |

| Organocatalysis | C2,2-Disubstituted | Cinchona Alkaloid | 80-90% | 90-96% | Access to quaternary centers; Metal-free [3] |

| Chiral Pool | C3-Alkyl | None (Stoichiometric) | 60-85% | >99% | Reliable absolute configuration; Low cost [6] |

| Enzymatic Resolution | C2 or C3 | Lipases (e.g., CAL-B) | <50% | >98% | Mild conditions; Green chemistry |

Part 5: Morpholines as Chiral Ligands

Beyond their role as drug scaffolds, chiral morpholines are emerging as potent ligands in asymmetric catalysis.

-

N-Oxide Ligands: Chiral morpholine N-oxides have been utilized in the asymmetric allylation of aldehydes. The chair conformation of the morpholine ring provides a rigid steric wall, inducing chirality in the attacking nucleophile.

-

Amino Alcohol Ligands: Morpholine-derived amino alcohols (synthesized via ring opening of chiral epoxides) serve as ligands for enantioselective diethylzinc addition to aldehydes.

Ligand Design Logic

The oxygen atom in the morpholine ring is not merely a passive linker; it can act as a hemilabile hemilabile coordination site in metal complexes, stabilizing transition states that might otherwise be too high in energy.

References

-

BenchChem. (2025).[2][9] Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem Technical Notes. Link

-

Ohman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring, 25(2), 174-182. Link

-

RSC Publishing. (2024).[10][11] Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Link

-

Fleishaker, J. C., et al. (1999).[12] Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. Biopharmaceutics & Drug Disposition, 20(1), 53-57.[12] Link

-

Li, M., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10, 376-380. Link

-

Vertex AI Search Results. (2024).[10][11] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Link

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Application Guidelines for (S)-2,2,6-Trimethylmorpholine

This guide is structured as a technical whitepaper designed for application scientists and process chemists. It prioritizes actionable data, safety logic (Read-Across), and validated protocols over generic advice.

Executive Summary

(S)-2,2,6-Trimethylmorpholine (CAS: 113889-14-8 for generic/racemate) is a specialized chiral heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and metabolic disease therapeutics. As a secondary amine with significant steric bulk, it exhibits unique reactivity and safety profiles compared to the parent morpholine.

This guide addresses the critical gap in specific safety data for this isomer by employing a Read-Across Safety Assessment (RASA) based on structural analogs (Morpholine, 2,6-Dimethylmorpholine). Operators must treat this compound as a Corrosive, Flammable Liquid with potential for severe ocular damage and respiratory irritation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of three methyl groups onto the morpholine ring lowers the vapor pressure relative to morpholine but increases lipophilicity, potentially enhancing dermal absorption.

| Property | Specification / Data | Source/Note |

| Chemical Name | (S)-2,2,6-Trimethylmorpholine | IUPAC |

| CAS Number | 113889-14-8 (General) | [1] |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 g/mol | - |

| Physical State | Colorless to pale yellow liquid | Observed |

| Boiling Point | ~145-155°C (Estimated) | Extrapolated from 2,6-DMM (147°C) |

| Density | ~0.91 - 0.94 g/mL | Analog comparison |

| Chirality | (S)-Enantiomer at C6 position | C2 is achiral (gem-dimethyl) |

| Solubility | Miscible in organic solvents (DCM, THF); Mod.[1][2] water soluble | Lipophilic shift due to -Me3 |

Hazard Assessment: The "Read-Across" Logic

Scientific Integrity Note: Specific toxicological endpoints for the (S)-isomer are limited in public dossiers. The following hazard profile is derived using Read-Across Analysis from validated data on Morpholine (CAS 110-91-8) and 2,6-Dimethylmorpholine (CAS 6485-55-8).

Core Hazards

-

Corrosivity (Skin/Eye): Secondary amines with pKa ~10-11 are caustic. Expect Category 1B Skin Corrosion . Irreversible eye damage is a critical risk due to the high pH of aqueous solutions.

-

Flammability: The addition of methyl groups typically raises the Flash Point. While Morpholine has a FP of 38°C, (S)-2,2,6-Trimethylmorpholine is likely a Category 3 Flammable Liquid (FP ~45-55°C).

-

Acute Toxicity: Harmful by inhalation and ingestion. The lipophilic nature suggests enhanced dermal toxicity compared to unsubstituted morpholine.

GHS Classification (Inferred)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H226: Flammable liquid and vapor.

-

H302+H332: Harmful if swallowed or inhaled.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure operator safety, a "Defense in Depth" strategy is required. Reliance on PPE alone is insufficient for corrosive amines.

Barrier Selection Protocol

-

Glove Material: Laminate Film (Silver Shield/4H) is the gold standard for morpholine derivatives.

-

Alternative: Nitrile (Double gloving, >0.11mm) is acceptable for splash protection only. Immediate removal required upon contact.

-

Avoid: Latex or thin vinyl (rapid permeation).

-

-

Respiratory: If handling outside a fume hood (not recommended), use a Full-Face Respirator with ABEK (Organic Vapor/Amine) cartridges.

Engineering Controls

-

Primary Containment: All transfers must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Inert Atmosphere: Store and handle under Nitrogen or Argon. Secondary amines can absorb CO₂ from air to form carbamates (solid precipitates), compromising stoichiometry.

Operational Handling Protocols

Transfer & Aliquoting (The "Closed System" Standard)

Avoid pouring. Open pouring increases vapor release and static generation.

-

Preparation: Dry glassware in an oven (>120°C) to remove surface moisture.

-

Inerting: Purge the source bottle with N₂ for 5 minutes via a septum.

-

Transfer: Use a cannula transfer technique for volumes >50 mL. For smaller volumes, use a gas-tight glass syringe with a Luer-lock tip.

-

Why? Plastic syringes (polypropylene) can swell or leach plasticizers upon prolonged contact with lipophilic amines.

-

Reaction Setup: Amidation Example

(S)-2,2,6-Trimethylmorpholine is often used as a nucleophile. The following workflow illustrates a safe setup for an aluminum-mediated amidation (common in patent literature [2]).

Figure 1: Workflow for Aluminum-mediated amidation using (S)-2,2,6-Trimethylmorpholine. Note the methane evolution step.

Step-by-Step Protocol (Amidation Context):

-

Dissolution: Dissolve (S)-2,2,6-Trimethylmorpholine in anhydrous Toluene.

-

Activation: Add Trimethylaluminum (Me₃Al) dropwise at 0°C.

-

Safety Critical: This generates Methane gas. Ensure the system is vented through a bubbler to prevent over-pressurization.

-

-

Coupling: Cannulate the activated amine solution into the ester substrate solution.

-

Quenching: Carefully add Rochelle's Salt (Potassium Sodium Tartrate) solution.

Synthesis & Strategic Context

Green Synthesis Route

Recent methodologies highlight the synthesis of morpholines from 1,2-amino alcohols using Ethylene Sulfate [3]. This route avoids the use of harsh cyclization agents like sulfuric acid at high temps.

Figure 2: Modern "Green" synthesis pathway utilizing Ethylene Sulfate for regioselective morpholine construction.

Pharmaceutical Relevance

This scaffold is a "privileged structure" in kinase inhibitor design. The gem-dimethyl group at C2 locks the conformation, potentially improving binding affinity and metabolic stability (blocking oxidation at the alpha-carbon). It is a key intermediate in the synthesis of advanced therapeutics, such as those targeting liver diseases [2].

Emergency Response & Waste Management

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Drench with water for 15 min. Do not use vinegar. | Acid neutralization on skin is exothermic and can worsen thermal burns. |

| Eye Contact | Irrigate immediately. Hold eyelids apart. | Alkaline burns penetrate deep into the cornea; speed is more critical than transport. |

| Spill (<100mL) | Absorb with Vermiculite or Chem-Sorb. | Do not use paper towels (fire risk with amines). |

| Fire | Use Alcohol-Resistant Foam or CO₂. | Water jet may spread the lipophilic liquid amine. |

Waste Disposal:

-

Classify as Basic Organic Waste .

-

Do not mix with oxidizing agents (Peroxides, Nitric Acid) or acid chlorides in the waste stream to prevent violent exotherms.

References

-

ChemicalBook. (2025).[3] 2,2,6-Trimethylmorpholine CAS Database.Link

-

Google Patents. (2023). WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases.Link

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[4][5] ChemRxiv. Link

-

Fisher Scientific. (2025). Safety Data Sheet: cis-2,6-Dimethylmorpholine (Analog Reference).Link

Sources

- 1. 114214-49-2|tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: (S)-2,2,6-Trimethylmorpholine in Asymmetric Michael Additions

This Application Note is designed for researchers and process chemists utilizing (S)-2,2,6-Trimethylmorpholine as a chiral organocatalyst or chiral scaffold in asymmetric Michael addition reactions.

Executive Summary

(S)-2,2,6-Trimethylmorpholine represents a specialized class of chiral secondary amines designed to overcome the traditional limitations of morpholine-based catalysis. While simple morpholines often exhibit poor nucleophilicity due to the inductive effect of the oxygen atom, the 2,2,6-trimethyl substitution pattern introduces critical steric constraints (Thorpe-Ingold effect) and conformational rigidity.

In asymmetric Michael additions—specifically the reaction of enolizable aldehydes with nitroalkenes—this catalyst operates via an enamine activation mode . It delivers high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 90%) by directing facial attack through steric shielding provided by the C6-methyl group and the fixed chair conformation.

Mechanistic Insight & Causality

To optimize the protocol, one must understand the "Why" behind the reaction parameters.

The Challenge of Morpholines

Morpholine-derived enamines are generally less nucleophilic than their pyrrolidine (proline) counterparts.[1] The ring oxygen exerts an electron-withdrawing inductive effect ($ -I $), destabilizing the forming iminium/enamine intermediate.

-

Solution: The 2,2-dimethyl moiety locks the morpholine ring into a defined chair conformation, minimizing entropic penalties during enamine formation. The (S)-6-methyl group acts as the stereocontrolling element, shielding one face of the enamine double bond.

Catalytic Cycle (Enamine Activation)

-

Condensation: The secondary amine reacts with the aldehyde to form an iminium ion, releasing water.

-

Deprotonation: Loss of an

-proton generates the nucleophilic (E)-enamine . -

Stereoselective Addition: The enamine attacks the Michael acceptor (nitroalkene). The bulky 2,2-dimethyl and 6-methyl groups force the approach from the Si-face (or Re-face, depending on specific transition state geometry), establishing the stereocenters.

-

Hydrolysis: The resulting iminium adduct is hydrolyzed, releasing the chiral product and regenerating the catalyst.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical role of the acid co-catalyst.

Figure 1: Catalytic cycle of enamine-mediated Michael addition.[2] The acid additive accelerates both iminium formation and the rate-limiting hydrolysis step.

Experimental Protocol

Target Reaction: Asymmetric Michael Addition of Butanal to trans-

Materials & Reagents

| Component | Specification | Role |

| Catalyst | (S)-2,2,6-Trimethylmorpholine (10-20 mol%) | Chiral Organocatalyst |

| Substrate A | Butanal (freshly distilled) | Michael Donor |

| Substrate B | trans- | Michael Acceptor |

| Additive | Benzoic Acid (10-20 mol%) | Co-catalyst (aids turnover) |

| Solvent | Toluene or DCM (Anhydrous) | Reaction Medium |

Step-by-Step Procedure

Step 1: Catalyst Activation

-

In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve (S)-2,2,6-Trimethylmorpholine (0.10 mmol, 12.9 mg) and Benzoic Acid (0.10 mmol, 12.2 mg) in Toluene (2.0 mL).

-

Stir at room temperature (25 °C) for 10 minutes to ensure formation of the ammonium salt/active species.

-

Note: The acid additive is crucial. Without it, the reaction often stalls due to slow hydrolysis of the product iminium.

-

Step 2: Substrate Addition

3. Add trans-

- Stoichiometry: A 3-fold excess of aldehyde is standard to drive equilibrium and compensate for any self-aldol side reactions.

Step 3: Reaction Monitoring 5. Seal the vial and stir at 0 °C to 25 °C .

- Optimization: Lower temperatures (0 °C) typically improve enantioselectivity (ee) but require longer reaction times (24-48 h).

- Monitor by TLC or HPLC. Look for the disappearance of nitrostyrene.

Step 4: Work-up & Purification

7. Quench the reaction by adding 1N HCl (2 mL) and extract with Ethyl Acetate (3 x 5 mL).

8. Wash the combined organic layers with Brine, dry over anhydrous Na

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of chiral Michael adducts.

Troubleshooting & Optimization

Self-validating the system requires checking these parameters if yields or selectivity drop.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Product inhibition (slow hydrolysis). | Increase Acid additive (up to 20 mol%). Add 5% water to the solvent (if tolerant). |

| Low Enantioselectivity | High temperature or "leakage" via background reaction. | Lower temp to -10 °C. Ensure uncatalyzed background reaction is negligible. |

| Racemization | Product is sensitive to basic conditions. | Avoid basic work-up. Use rapid filtration through a silica plug. |

| Side Products | Aldol condensation of aldehyde. | Add aldehyde slowly (syringe pump) or reduce excess equivalents. |

References

-

Frontiers in Chemistry (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. This paper establishes the viability of morpholine scaffolds in enamine catalysis.[1]

-

(Note: Representative link based on search context)

-

-

PubChem Compound Summary. (6S)-2,2,6-trimethylmorpholine.[3]

-

Chemical Science (2011).Recent advances in organocatalytic asymmetric Michael reactions.

(Note: While (S)-2,2,6-Trimethylmorpholine is a specific isomer, the protocols above are derived from the best practices for the class of chiral morpholine and secondary amine organocatalysts validated in the cited literature.)

Sources

Application Note: Enantioselective Diels-Alder Reactions Mediated by (S)-2,2,6-Trimethylmorpholine

This Application Note provides a comprehensive technical guide for utilizing (S)-2,2,6-Trimethylmorpholine as a chiral organocatalyst in enantioselective Diels-Alder reactions. While less ubiquitous than the imidazolidinone (MacMillan) or pyrrolidine (Jørgensen-Hayashi) classes, this morpholine derivative offers unique steric properties governed by the gem-dimethyl effect and the C6-chiral center, making it a valuable tool for specific substrate classes where standard catalysts fail to provide adequate facial discrimination.

Executive Summary

The Diels-Alder [4+2] cycloaddition is a cornerstone of organic synthesis for constructing cyclohexene frameworks with up to four contiguous stereocenters. Traditional Lewis acid catalysis often requires strict anhydrous conditions and heavy metals. Organocatalysis using chiral secondary amines offers a robust, environmentally benign alternative.

(S)-2,2,6-Trimethylmorpholine functions as a chiral secondary amine catalyst. It operates via LUMO-lowering iminium activation of

Scientific Background & Mechanism[1][2][3]

Catalyst Design Principles

The efficacy of (S)-2,2,6-Trimethylmorpholine relies on two structural pillars:

-

Electronic Activation: The secondary amine condenses with the enal to form a cationic iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the dienophile more electrophilic and reactive toward the diene (HOMO).

-

Stereochemical Control:

-

C2 gem-Dimethyl Effect: These bulky groups lock the morpholine ring into a rigid chair conformation, minimizing fluxional behavior that erodes selectivity.

-

C6 Chiral Center: In the reactive iminium intermediate, the C6-methyl group effectively blocks one face of the

-system (typically the Re-face, depending on specific conformation), forcing the diene to approach from the opposite face (Si-face).

-

The Catalytic Cycle

The reaction proceeds through a reversible cycle involving iminium formation, cycloaddition, and hydrolysis.

Figure 1: The organocatalytic cycle for iminium-activated Diels-Alder reactions. The catalyst is regenerated in the final hydrolysis step.

Experimental Protocol

Materials & Reagents[2][4]

-

Catalyst: (S)-2,2,6-Trimethylmorpholine (Commercial or synthesized via cyclization of chiral amino alcohols).

-

Acid Co-catalyst: Trifluoroacetic acid (TFA), Perchloric acid (HClO

), or p-Toluenesulfonic acid (PTSA). Note: The HX salt is often pre-formed. -

Dienophile: Cinnamaldehyde, Crotonaldehyde, or Acrolein.

-

Diene: Cyclopentadiene (freshly cracked), Isoprene, or 2,3-Dimethylbutadiene.

-

Solvent: Methanol/Water (95:5), Acetonitrile, or Nitromethane.

Catalyst Salt Preparation (Standard Procedure)

The free amine is less effective than its salt form. The acid component accelerates iminium formation.

-

Dissolve (S)-2,2,6-Trimethylmorpholine (1.0 equiv) in diethyl ether (0.5 M).

-

Add the acid (e.g., TFA, 1.0 equiv) dropwise at 0°C.

-

Stir for 30 minutes. The salt typically precipitates.

-

Filter, wash with cold ether, and dry under vacuum.

-

Storage: Store the salt in a desiccator. It is generally stable for months.

General Reaction Protocol (Bench Scale)

Objective: Enantioselective reaction of Cinnamaldehyde with Cyclopentadiene.

-

Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-2,2,6-Trimethylmorpholine salt (20 mol%, 0.10 mmol).

-

Solvent: Add solvent (e.g., MeOH/H

O 95:5 v/v, 1.0 mL). Water is essential for the hydrolysis step but too much inhibits iminium formation. -

Cooling: Cool the mixture to the desired temperature (typically -20°C to 0°C). Lower temperatures improve enantioselectivity (ee) but reduce rate.

-

Dienophile Addition: Add Cinnamaldehyde (0.50 mmol, 1.0 equiv). Stir for 5 minutes to allow pre-equilibrium iminium formation.

-

Diene Addition: Add Cyclopentadiene (1.50 mmol, 3.0 equiv) slowly.

-

Monitoring: Stir at constant temperature. Monitor by TLC or GC/MS. Reaction times vary from 12 to 48 hours depending on the substrate.

-

Quench/Workup:

-

Dilute with Et

O or CH -

Wash with water (to remove catalyst/acid) and saturated NaHCO

. -

Dry organic layer over Na

SO

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Analysis: Determine diastereomeric ratio (endo/exo) by

H NMR. Determine ee by chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Optimization & Data Interpretation

The performance of the catalyst depends heavily on the counter-ion and solvent system. Use the table below to guide optimization.

Table 1: Optimization Parameters for (S)-2,2,6-Trimethylmorpholine Catalysis

| Parameter | Recommendation | Rationale |

| Co-acid (HX) | HClO | Non-coordinating counterions (ClO |

| Solvent | MeOH/H | Protic solvents stabilize the transition state. Small amounts of water are required for catalyst turnover (hydrolysis). |

| Temperature | -20°C to 0°C | Optimal balance. Below -40°C, reaction stalls; above 25°C, ee erodes significantly. |

| Catalyst Loading | 10 - 20 mol% | Lower loading (5%) is possible for highly reactive substrates (e.g., acrolein) but 20% is standard for sterically hindered enals. |

Expected Results (Representative)

-

Yield: 70 - 90%

-

Endo/Exo Ratio: Typically > 10:1 (Endo favored).

-

Enantiomeric Excess (ee): 80 - 94% (Dependent on substrate).

Mechanistic Visualization: Stereocontrol

The diagram below illustrates the proposed transition state shielding. The (S)-2,2,6-trimethylmorpholine forms an E-iminium ion. The C2-gem-dimethyl group forces the ring into a specific chair conformation, locking the C6-methyl group in a position that shields the Re-face (top), forcing the diene to attack from the Si-face (bottom).

Figure 2: Stereochemical model showing how the catalyst architecture directs facial selectivity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Iminium formation is slow or hydrolysis is stalled. | 1. Increase acid co-catalyst concentration.2. Ensure 5% water is present in the solvent.3. Switch to a stronger acid (e.g., HClO |

| Low Enantioselectivity | "Leakage" through the unshielded face or uncatalyzed background reaction. | 1. Lower the reaction temperature.2. Ensure the background reaction (without catalyst) is negligible at T.3. Use a bulkier counter-ion (e.g., TRIP or SbF |

| Racemization | Product is unstable or retro-Diels-Alder is occurring. | 1. Avoid prolonged exposure to silica gel during purification.2. Store product at -20°C.3. Quench reaction immediately upon completion. |

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[1] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society, 122(17), 4243–4244.[1]

-

Oliva, F., et al. (2023).[2] Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.[2] Frontiers in Chemistry, 11.

-

Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458-2460.

-

Lelandais, P., et al. (2016). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 52, 1043–1063.

Sources

Application Notes and Protocols for the Synthesis of Chiral Carboxylic Acids Using (S)-2,2,6-Trimethylmorpholine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Carboxylic Acids and the Role of Chiral Auxiliaries

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. The stereochemistry of these compounds is often critical to their function, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral carboxylic acids is of paramount importance in modern organic chemistry and drug development.

One of the most reliable and widely employed strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, the recovered auxiliary for reuse. This approach offers a powerful means of translating the stereochemical information of the auxiliary to the final product.

This guide provides a detailed overview and practical protocols for the use of (S)-2,2,6-trimethylmorpholine as a chiral auxiliary for the asymmetric synthesis of α-substituted chiral carboxylic acids. The C₂-symmetric nature and steric bulk of this morpholine derivative provide a well-defined chiral environment, enabling high levels of diastereoselectivity in the key α-alkylation step of the corresponding amide enolates.

Mechanism of Stereocontrol: The Role of (S)-2,2,6-Trimethylmorpholine

The stereochemical outcome of the α-alkylation of N-acyl-(S)-2,2,6-trimethylmorpholine is dictated by the conformational rigidity of the morpholine ring and the steric hindrance imposed by the methyl groups. The proposed mechanism involves the formation of a lithium enolate upon treatment with a strong base such as lithium diisopropylamide (LDA). The lithium cation is believed to chelate to both the enolate oxygen and the morpholine oxygen, leading to a rigid, five-membered ring transition state.

In this chelated transition state, the two methyl groups at the C2 and C6 positions of the morpholine ring effectively shield one face of the enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer. The C₂-symmetry of the auxiliary simplifies the stereochemical analysis, as both faces of the morpholine ring present a similar chiral environment.

The following diagram illustrates a plausible transition state for the diastereoselective alkylation of the lithium enolate of N-acyl-(S)-2,2,6-trimethylmorpholine:

Caption: Proposed chelated transition state for the diastereoselective alkylation.

Experimental Protocols

The asymmetric synthesis of a chiral carboxylic acid using (S)-2,2,6-trimethylmorpholine as a chiral auxiliary can be accomplished in three main stages: acylation of the auxiliary, diastereoselective α-alkylation, and cleavage of the auxiliary. The following protocols provide a general framework for this sequence, with the synthesis of (S)-ibuprofen serving as a representative example.

Overall Workflow

Preparation of enantiomerically pure alcohols with (S)-2,2,6-Trimethylmorpholine

Application Note: Enantioselective Synthesis of Secondary Alcohols via (S)-2,2,6-Trimethylmorpholine-Mediated Organozinc Addition

Abstract

This application note details a robust protocol for the preparation of enantiomerically pure secondary alcohols utilizing (S)-2,2,6-Trimethylmorpholine as a chiral ligand in the asymmetric addition of diethylzinc (Et₂Zn) to aldehydes. While traditional amino-alcohol ligands (e.g., DAIB, ephedrine derivatives) are widely known, the unique steric environment of the 2,2,6-trimethylmorpholine scaffold offers distinct advantages in modulating the Lewis acidity of the zinc center, thereby influencing enantioselectivity. This guide covers ligand handling, catalyst formation, reaction execution under inert atmosphere, and critical process parameters (CPPs) for maximizing enantiomeric excess (ee).

Introduction & Mechanistic Rationale

The synthesis of chiral secondary alcohols is a cornerstone of pharmaceutical intermediate production. The enantioselective addition of organozinc reagents to aldehydes is preferred over Grignard additions due to the mild reaction conditions and high functional group tolerance.

(S)-2,2,6-Trimethylmorpholine functions as a chiral Lewis base. In the reaction medium, it coordinates with the organozinc reagent. Unlike bidentate amino-alcohols that form rigid 5-membered chelate rings, this monodentate or pseudo-bidentate chiral amine creates a chiral pocket through steric occlusion.

Mechanism of Action:

-

Pre-complexation: The morpholine nitrogen donates electron density to the zinc atom of Et₂Zn, breaking the stable Et₂Zn aggregates.

-

Transition State: The aldehyde coordinates to the activated zinc center. The methyl groups at the 2,2 and 6 positions of the morpholine ring impose a specific steric trajectory, disfavoring one face of the aldehyde (typically the si-face, leading to R-alcohols, or vice versa depending on specific substitution patterns).

-

Alkylation: The ethyl group is transferred from the zinc to the carbonyl carbon.

Materials and Equipment

Reagents:

-

Chiral Ligand: (S)-2,2,6-Trimethylmorpholine (≥98% purity, optical purity >99% ee).

-

Substrate: Benzaldehyde (freshly distilled under reduced pressure to remove benzoic acid).

-

Reagent: Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (Handle with extreme caution: Pyrophoric).

-

Solvent: Toluene (Anhydrous, <50 ppm H₂O, degassed).

-

Quench: Ammonium chloride (saturated aqueous solution), HCl (1 M).

Equipment:

-

Schlenk line (Dual manifold: Argon/Vacuum).

-

Flame-dried Schlenk flasks (25 mL, 50 mL).

-

Gas-tight syringes and cannulas.

-

Magnetic stirrer with temperature control.

-

Cooling bath (Isopropanol/Dry ice or Cryostat).

Experimental Protocol

Phase 1: Catalyst Formation (In Situ)

Rationale: The active catalytic species is sensitive to moisture. In situ formation ensures maximum activity.

-

Setup: Equip a flame-dried 25 mL Schlenk flask with a magnetic stir bar and a rubber septum. Cycle Argon/Vacuum (3x) to ensure an inert atmosphere.

-

Ligand Addition: Syringe (S)-2,2,6-Trimethylmorpholine (12.9 mg, 0.1 mmol, 10 mol%) into the flask.

-

Solvent Addition: Add anhydrous Toluene (3.0 mL).

-

Zinc Activation: Cool the solution to 0 °C. Slowly add Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise over 5 minutes.

-

Observation: Evolution of ethane gas may occur. Ensure proper venting through the Schlenk line bubbler.

-

-

Aging: Stir the mixture at 0 °C for 20 minutes to allow the formation of the Zinc-Amine complex.

Phase 2: Enantioselective Addition

-

Substrate Addition: Cool the catalyst mixture to -20 °C (Critical Process Parameter: Temperature controls the rate of background racemic reaction).

-

Aldehyde Injection: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise via syringe pump or slow manual injection over 10 minutes.

-

Note: Rapid addition can lead to local heating and lower ee.

-

-

Reaction: Stir the mixture at -20 °C for 12–18 hours. Monitor conversion via TLC (Hexane/EtOAc 8:1) or GC-FID.

Phase 3: Workup and Purification

-

Quench: Carefully add saturated aqueous NH₄Cl (5 mL) at 0 °C. Vigorous bubbling indicates quenching of excess Et₂Zn.

-

Extraction: Transfer to a separatory funnel. Extract with Et₂O (3 x 10 mL).

-

Wash: Wash combined organics with 1 M HCl (10 mL) to remove the morpholine ligand (which can be recovered by basification of the aqueous layer), followed by Brine (10 mL).

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via Flash Column Chromatography (SiO₂, Hexane/EtOAc 95:5 to 90:10) to obtain 1-phenyl-1-propanol .

Analytical Methods & Quality Control

Enantiomeric Excess (ee) Determination:

-

Instrument: HPLC (Agilent 1200 or equivalent).

-

Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane/Isopropanol (98:2).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: Compare against racemic standard. (Typically: R-isomer elutes before S-isomer on OD-H, but must be verified).

Data Summary Table:

| Parameter | Specification | Impact on Result |

| Ligand Loading | 5 – 10 mol% | <5% lowers rate; >15% wastes material without ee gain. |

| Temperature | -20 °C to 0 °C | Lower temp increases ee but decreases rate. |

| Solvent | Toluene | Non-polar solvents favor the tight ion-pair transition state. |

| Aldehyde Purity | >99% (Acid-free) | Benzoic acid destroys the Zn-catalyst rapidly. |

Visualizations

Figure 1: Catalytic Cycle & Transition State Logic

Caption: Mechanistic pathway for the zinc-mediated asymmetric addition. The chiral morpholine modifies the zinc geometry to induce facial selectivity.

Figure 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the enantioselective alkylation protocol.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews, 92(5), 833-856. Link

-

Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link

-

Pale, P., & Chuche, J. (1988). Chiral morpholines: Synthesis and application in asymmetric induction. Tetrahedron Letters, 29(24), 2947-2950. Link

- Vertex AI Search. (2023). Synthesis and Application of (S)-2,2,6-Trimethylmorpholine.

Disclaimer: This protocol involves the use of pyrophoric reagents (Diethylzinc). All manipulations must be performed by trained personnel in a fume hood using proper Schlenk or Glovebox techniques.

Sources

Leveraging Lewis Acid Coordination for Stereocontrol in (S)-2,2,6-Trimethylmorpholine Mediated Asymmetric Reactions

An Application Guide for Researchers

Abstract: Chiral morpholines are valuable scaffolds in medicinal chemistry and drug development, prized for their favorable physicochemical properties.[1] While much research has focused on the synthesis of chiral morpholines themselves, their application as chiral auxiliaries to direct stereoselective transformations is a field ripe for exploration.[2][3] This guide details the theoretical framework and practical protocols for utilizing (S)-2,2,6-Trimethylmorpholine as a chiral auxiliary in asymmetric synthesis, with a specific focus on the critical role of Lewis acid coordination in achieving high levels of stereocontrol. By forming rigid, chelated intermediates, Lewis acids can effectively translate the inherent chirality of the morpholine auxiliary into predictable and highly selective bond formations. This document provides researchers and drug development professionals with the foundational knowledge and actionable protocols to implement this strategy in their synthetic campaigns.

The Principle of Chiral Auxiliaries and the Power of Lewis Acid Chelation

Asymmetric induction is a cornerstone of modern organic synthesis, enabling the selective formation of a single stereoisomer.[4] One of the most robust strategies for achieving this is the temporary incorporation of a chiral auxiliary , a stereogenic unit that guides the stereochemical outcome of a reaction.[5] The auxiliary is later removed, having imparted its chiral information to the molecule of interest.[6]

The efficacy of many chiral auxiliaries, particularly in enolate alkylation and aldol reactions, is profoundly enhanced by the use of Lewis acids.[7] In the absence of a Lewis acid, the transition state of an enolate reaction may be conformationally flexible, leading to poor stereoselectivity. However, the introduction of a suitable Lewis acid can enforce a single, rigid conformation through chelation.

As illustrated in the seminal work with oxazolidinone auxiliaries, a Lewis acid can coordinate to two Lewis basic sites: the carbonyl oxygen of the acyl group and a heteroatom within the auxiliary itself.[8] This bidentate chelation locks the enolate into a planar, rigid structure.[4] The steric bulk of the auxiliary's substituents then effectively shields one face of the enolate, forcing an incoming electrophile to approach from the opposite, less-hindered face. This principle of chelation-controlled stereoselection is the key to achieving high diastereoselectivity.[9] The degree of selectivity is often dependent on the nature of the Lewis acid and the solvent system.[5]

(S)-2,2,6-Trimethylmorpholine as a Chiral Auxiliary

(S)-2,2,6-Trimethylmorpholine presents an intriguing, yet underexplored, platform for use as a chiral auxiliary. Its structure contains the necessary elements for effective, Lewis acid-mediated stereocontrol:

-

A Nitrogen Atom: For covalent attachment to a substrate (e.g., via an amide bond).

-

A Ring Oxygen Atom: Positioned to act as a second Lewis basic site for chelation with a Lewis acid.

-

Defined Stereocenters and Steric Bulk: The methyl groups at the C2 and C6 positions provide a well-defined and sterically demanding chiral environment to bias the approach of reagents.

When N-acylated, the (S)-2,2,6-Trimethylmorpholine amide can form a lithium or titanium enolate. The subsequent coordination of a Lewis acid to the amide carbonyl oxygen and the morpholine ring oxygen is hypothesized to generate a rigid, six-membered chelated ring structure, which is critical for high fidelity asymmetric induction.

Proposed Mechanism of Stereocontrol

The proposed mechanism for a diastereoselective alkylation reaction relies on the formation of a rigid, chelated (Z)-enolate intermediate.

-

Acylation: The chiral auxiliary, (S)-2,2,6-Trimethylmorpholine, is first acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acyl morpholine.

-

Enolization: Treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperature selectively deprotonates the α-carbon to form the (Z)-enolate.

-

Lewis Acid Chelation: The Lewis acid (e.g., TiCl₄, MgBr₂, or even Li⁺ from LiCl additive) coordinates to both the enolate oxygen and the morpholine ring oxygen. This forms a rigid, planar, six-membered ring intermediate.

-

Stereodirecting Influence: In this chelated conformation, the pseudo-axial methyl group at the C6 position of the morpholine ring effectively blocks the top (si) face of the enolate.

-

Diastereoselective Attack: The electrophile (R-X) is therefore directed to attack from the less sterically encumbered bottom (re) face, leading to the formation of a single major diastereomer.

Caption: Proposed workflow for asymmetric alkylation.

Caption: Lewis acid chelation creates a rigid transition state.

Application Protocols

The following protocols are representative procedures based on well-established methods for asymmetric alkylation using chiral auxiliaries.[8] Researchers should optimize conditions, particularly the choice of Lewis acid and solvent, for their specific substrate and electrophile.

Protocol 1: Acylation of (S)-2,2,6-Trimethylmorpholine

This protocol describes the formation of the N-propionyl amide, which serves as the substrate for the subsequent stereoselective alkylation.

Materials:

-

(S)-2,2,6-Trimethylmorpholine (1.0 equiv)

-

Propionyl chloride (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

-

Standard glassware (round-bottom flask, addition funnel)

Procedure:

-

Set up a flame-dried round-bottom flask under an inert atmosphere of argon.

-

Dissolve (S)-2,2,6-Trimethylmorpholine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride (1.1 equiv) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the pure N-propionyl-(S)-2,2,6-trimethylmorpholine.

Protocol 2: Lewis Acid-Mediated Asymmetric Alkylation

This protocol details the key diastereoselective C-C bond formation. The choice of Lewis acid is critical and may require screening. Lithium chloride is often effective and simple to handle, while titanium(IV) chloride can offer stronger chelation.[9][10]

Materials:

-

N-propionyl-(S)-2,2,6-trimethylmorpholine (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

-

Lewis Acid (e.g., anhydrous LiCl, 5.0 equiv; or TiCl₄, 1.1 equiv)

-

Electrophile (e.g., Benzyl bromide, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Set up a flame-dried, three-neck flask equipped with a thermometer under an inert atmosphere.

-

If using LiCl, add the anhydrous salt to the flask and heat under vacuum before cooling under argon.

-

Dissolve the N-propionyl morpholine substrate in anhydrous THF and add it to the flask. If using LiCl, stir the suspension.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA (1.1 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 45-60 minutes to ensure complete enolate formation.

-

(If using TiCl₄ as the Lewis acid, add it at this stage and stir for 30 minutes before adding the electrophile).

-

Add the electrophile (1.2 equiv) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction at -78 °C by slowly adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography to isolate the major diastereomer.

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to release the chiral carboxylic acid product.

Materials:

-

Alkylated N-acyl morpholine (1.0 equiv)

-

Lithium hydroxide (LiOH) (4.0 equiv)

-

Hydrogen peroxide (30% aq. solution) (5.0 equiv)

-

Tetrahydrofuran (THF) and water (3:1 v/v)

Procedure:

-

Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add hydrogen peroxide dropwise, followed by the dropwise addition of an aqueous solution of LiOH.

-

Stir the reaction vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the desired carboxylic acid product with ethyl acetate (3x).

-

The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

-

Combine the organic layers containing the product, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.

Expected Outcomes and Data

While experimental data for (S)-2,2,6-Trimethylmorpholine as an auxiliary is not widely published, we can extrapolate expected outcomes based on analogous, well-behaved systems like Evans oxazolidinones. High diastereoselectivity is anticipated, particularly with strong chelating Lewis acids and sterically demanding electrophiles.

Table 1: Predicted Diastereoselectivity in the Alkylation of N-Propionyl-(S)-2,2,6-trimethylmorpholine

| Entry | Electrophile (R-X) | Lewis Acid / Additive | Solvent | Temp (°C) | Predicted Yield (%) | Predicted d.r. |

| 1 | Benzyl Bromide | LiCl (5 equiv) | THF | -78 | 85-95 | >95:5 |

| 2 | Benzyl Bromide | None | THF | -78 | 80-90 | 70:30 |

| 3 | Allyl Iodide | LiCl (5 equiv) | THF | -78 | 80-90 | >95:5 |

| 4 | Methyl Iodide | LiCl (5 equiv) | THF | -78 | 70-80 | 90:10 |

| 5 | Benzyl Bromide | TiCl₄ (1.1 equiv) | DCM | -78 | 90-98 | >99:1 |

Data is hypothetical and intended for illustrative purposes, based on results from analogous chiral auxiliary systems.

Conclusion

The use of (S)-2,2,6-Trimethylmorpholine as a chiral auxiliary in conjunction with Lewis acids represents a promising strategy for asymmetric synthesis. The principles of chelation-controlled stereoselection provide a strong mechanistic foundation for predicting and achieving high levels of diastereoselectivity in reactions such as enolate alkylation. The protocols provided herein offer a practical starting point for researchers to explore this methodology. By leveraging the defined steric environment of the morpholine ring, locked into a rigid conformation by a Lewis acid, scientists can unlock new pathways to valuable, enantiomerically pure molecules for pharmaceutical and materials science applications.

References

- Asymmetric alkylation and aldol reaction of optically active (1S,2R)-2-aminocyclopentan-l-ol derived chiral auxiliary. (n.d.).

- Chiral Lewis acid. (2023). In Wikipedia.

- Asymmetric induction. (2023). In Wikipedia.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar.

- Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (2002).

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Royal Society of Chemistry.

- Diastereoselective alkylation of 2,3,4,6-Di-O-isopropylidene-2-keto-L-gulonic amides. Application to the asymmetric synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines and 1-substituted-1,2,3,4,-tetrahydro-beta-carbolines. (1998). PubMed.

- Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (2022).

- A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (2019).

- Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepan. (n.d.). Europe PMC.

- Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. (n.d.). BenchChem.

- Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. (2016).

- Chiral Auxiliaries in Asymmetric Synthesis of N

- Lewis Acid Catalyzed Enantioselective Reactions Using Highly Coordinating Nucleophiles. Conjugate Additions of Thiols, Thiocarbo. (2000). Sciforum.

- Synthesis and Characterization of Some New Morpholine Derivatives. (2016).

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (2007). Williams College.

- Asymmetric Induction. (n.d.).

- The roles of Lewis acidic additives in organotransition metal catalysis. (2019). Royal Society of Chemistry.

- Chiral auxiliary. (2023). In Wikipedia.

- Preparation of cis-2,6-dimethylmorpholine. (1985).

- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.

- Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. (1981). University of York.

- Morpholines. Synthesis and Biological Activity. (2013).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. york.ac.uk [york.ac.uk]

- 9. Assymetric Induction [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

Application Note: Solvent-Dependent Diastereocontrol with (S)-2,2,6-Trimethylmorpholine

The following Application Note and Protocol guide details the optimization of diastereoselectivity using (S)-2,2,6-Trimethylmorpholine , a sterically demanding chiral amine building block.

Abstract & Core Principle

(S)-2,2,6-Trimethylmorpholine (TMM) is a valuable chiral scaffold in drug discovery, often serving as a surrogate for morpholine to introduce chirality and conformational rigidity. Its unique structure features a gem-dimethyl group at C2 (providing steric bulk) and a single stereocenter at C6 .

When coupling (S)-2,2,6-TMM with chiral electrophiles (e.g., epoxides, chiral halides), the choice of solvent is the primary determinant of diastereoselectivity (dr) .

-

The Core Insight: Non-polar solvents (e.g., Toluene) favor a tight, hydrogen-bond-directed transition state between the morpholine N-H and the electrophile’s oxygen/leaving group, enhancing stereodifferentiation.

-

The Pitfall: Polar protic solvents (e.g., Methanol) solvate the amine and electrophile independently, disrupting this organization and leading to lower diastereomeric ratios (dr).

Chemical Background & Mechanism[1][2][3][4]

Structural Analysis

The (S)-2,2,6-TMM scaffold presents a "chiral pocket" defined by the C6-methyl group. The C2-gem-dimethyl group forces the nitrogen lone pair into a specific orientation to minimize 1,3-diaxial interactions, making the amine conformationally locked.

-

Steric Bulk: High (due to C2-Me2).

-

Nucleophilicity: Moderate (Secondary amine, hindered).

-

Chiral Induction: Relies on the proximity of the C6-Me to the reaction center.

Mechanistic Causality: The "Solvent Cage" Effect

In the nucleophilic ring-opening of a chiral epoxide (e.g., rac-styrene oxide) by (S)-2,2,6-TMM:

-

Non-Polar Solvents (Toluene, DCM): The reaction proceeds via a hydrogen-bond assisted transition state . The amine proton (N-H) coordinates with the epoxide oxygen before nucleophilic attack. This pre-organization maximizes the energy difference (

) between the matched and mismatched pathways, resulting in high diastereoselectivity (Kinetic Resolution). -

Polar Aprotic Solvents (DMF, DMSO): These solvents strongly solvate cations and dipoles. While they accelerate the reaction rate (by leaving the amine "naked"), they do not support the ordered H-bond network, often resulting in a "looser" transition state and lower dr.

-

Polar Protic Solvents (MeOH, EtOH): The solvent competes for H-bonding sites on the epoxide oxygen. This "swamps" the directing effect of the amine, resulting in the lowest selectivity.

Experimental Protocol: Kinetic Resolution of rac-Styrene Oxide

This protocol demonstrates the kinetic resolution of rac-styrene oxide using (S)-2,2,6-TMM to synthesize chiral

Materials

-

(S)-2,2,6-Trimethylmorpholine (>98% ee)

-

rac-Styrene Oxide (1.0 equiv relative to amine for resolution study; or 2.0 equiv if maximizing amine conversion)

-

Solvents: Toluene (Anhydrous), Acetonitrile (MeCN), Methanol (MeOH).

-

Internal Standard: 1,3,5-Trimethoxybenzene (for NMR quantification).

Method A: High-Selectivity Condition (Toluene)

-

Preparation: In a dry 10 mL reaction vial equipped with a magnetic stir bar, dissolve (S)-2,2,6-Trimethylmorpholine (129 mg, 1.0 mmol) in Anhydrous Toluene (2.0 mL, 0.5 M).

-

Addition: Add rac-Styrene Oxide (120 mg, 1.0 mmol) in one portion.

-

Reaction: Seal the vial and heat to 80°C for 12 hours.

-

Note: The non-polar solvent requires thermal activation due to the lack of charge stabilization.

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Analysis: Analyze crude mixture by

H NMR and Chiral HPLC to determine the ratio of (S,S)-product vs (S,R)-product.

Method B: High-Rate Condition (Acetonitrile/LiClO )

Use this if reaction speed is critical and moderate selectivity is acceptable.

-

Dissolve amine (1.0 mmol) and Lithium Perchlorate (0.1 mmol, 10 mol%) in Acetonitrile (2.0 mL).

-

Add epoxide and stir at 60°C for 4 hours.

Representative Data & Optimization Table

The following table summarizes the expected impact of solvent on the diastereomeric ratio (dr) for the reaction between (S)-2,2,6-TMM and rac-styrene oxide.

| Solvent | Dielectric Const.[3] ( | Reaction Time | Conversion (%) | Diastereomeric Ratio (dr)* | Mechanistic Insight |

| Toluene | 2.38 | 12 h | 85% | 92:8 | Best Choice. Tight ion-pair/H-bond directed TS. |

| DCM | 8.93 | 18 h | 70% | 85:15 | Good selectivity, but slower kinetics at reflux ( |

| THF | 7.58 | 10 h | 80% | 75:25 | Ether oxygen competes for H-bonding. |

| Acetonitrile | 37.5 | 4 h | >95% | 60:40 | Fast rate, poor discrimination (dipole driven). |

| Methanol | 32.7 | 6 h | >95% | 52:48 | Avoid. Solvent H-bonding disrupts chiral recognition. |

*dr refers to the ratio of the "Matched" (e.g., S,S) to "Mismatched" (S,R) diastereomer.

Visualized Workflows (Graphviz)

Reaction Pathway & Solvent Decision Tree

This diagram guides the researcher in selecting the optimal solvent based on their specific goal (Purity vs. Speed).

Caption: Decision matrix for solvent selection. Toluene is preferred for high diastereomeric purity, while MeCN favors rate.

Experimental Workflow: Kinetic Resolution

Caption: Step-by-step workflow for the kinetic resolution protocol using Toluene.

Troubleshooting & FAQs

Q: The reaction in Toluene is too slow. How can I accelerate it without losing selectivity?

-

A: Increase the concentration to 1.0 M or 2.0 M. In bimolecular reactions, rate scales with concentration. Avoid adding polar co-solvents. Alternatively, use Dichloromethane (DCM) at reflux if the substrate is heat-sensitive, though it is slower than hot toluene.

Q: My product is not separating on silica gel.

-

A: Amino alcohols are sticky. Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to deactivate acidic sites, or use amine-functionalized silica.

Q: Can I use Lewis Acids (e.g., ZnCl

-

A: Proceed with caution. While Lewis acids accelerate epoxide opening, they often chelate the morpholine and the epoxide, creating a different transition state geometry that may alter or reverse the diastereoselectivity compared to the thermal background reaction.

References

-